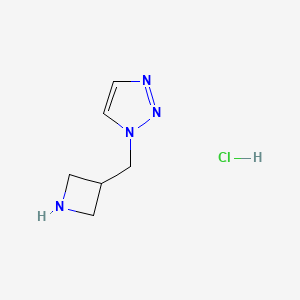

1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities

Métodos De Preparación

The synthesis of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride typically involves multiple steps:

Starting Materials: The synthesis begins with azetidine and 1H-1,2,3-triazole.

Synthetic Route: One common method involves the alkylation of 1H-1,2,3-triazole with an azetidine derivative.

Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production: For large-scale production, the process may be optimized to include continuous flow techniques and the use of more efficient catalysts to improve yield and reduce reaction time.

Análisis De Reacciones Químicas

1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride, resulting in the formation of reduced derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

The compound is being investigated for its potential biological activities , particularly in antimicrobial and anticancer research. Studies have suggested that it may inhibit cancer cell proliferation and induce apoptosis via pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development . Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents aimed at treating various diseases .

Industry

The unique chemical properties of this compound make it valuable in the development of new materials and chemical processes. Its applications extend to creating novel polymers and catalysts that can be utilized across different industrial sectors .

Case Study 1: Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties by inhibiting the growth of various cancer cell lines. In vitro studies revealed a dose-dependent response in cell viability assays where higher concentrations led to increased apoptosis rates.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. Results indicated that it possesses notable antibacterial properties, potentially making it suitable for further development as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, leading to modulation of their activity.

Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.

Comparación Con Compuestos Similares

1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride can be compared with other similar compounds:

Actividad Biológica

1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that combines azetidine and triazole moieties. These structural components are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in drug development, particularly in anticancer and antimicrobial domains.

- Chemical Formula : C₆H₁₁ClN₄

- Molecular Weight : 174.63 g/mol

- CAS Number : 1824054-42-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical cellular pathways, including:

- Cell Proliferation : The compound has shown potential in inhibiting cancer cell proliferation.

- Apoptosis Induction : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis via ROS increase |

| MCF-7 | 4.76 | Inhibits migration and induces cell cycle arrest |

| SMMC7721 | 4.44 | Modulates epithelial-mesenchymal transition markers |

In a study by Wei et al., derivatives of triazoles were synthesized and evaluated for their anticancer potential, revealing that the compound significantly inhibited tumor growth without affecting normal cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes or disrupt cellular processes in pathogens. Specific studies have highlighted its effectiveness against various bacterial strains, although quantitative data is limited.

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

- Study on HCT116 Cells :

-

Synthesis and Evaluation of Derivatives :

- A series of derivatives were synthesized to enhance biological activity. For instance, modifications improved selectivity against multidrug-resistant cancer cells while minimizing toxicity .

- The derivatives exhibited a range of IC₅₀ values across different cancer cell lines, showcasing the versatility of triazole-containing compounds in therapeutic applications.

- Antimicrobial Efficacy :

Propiedades

IUPAC Name |

1-(azetidin-3-ylmethyl)triazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-2-10(9-8-1)5-6-3-7-4-6;/h1-2,6-7H,3-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAZJUQPHMUSST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=CN=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.